molecular formula C12H14F3N5 B14926657 N-ethyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-ethyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14926657
M. Wt: 285.27 g/mol
InChI Key: VGEDOMLFMLSQOQ-UHFFFAOYSA-N
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Description

N-ETHYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic compound that belongs to the class of heterocyclic amines. It features a pyrazole ring and a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry. The presence of a trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ETHYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrimidine ring via condensation reactions. The final step often involves the ethylation of the amine group under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, resulting in the formation of reduced analogs.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products:

Scientific Research Applications

N-ETHYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-ETHYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

    N-ETHYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-ETHYL-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.

Uniqueness: The presence of both the pyrazole and pyrimidine rings, along with the trifluoromethyl group, makes N-ETHYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE unique. These structural features contribute to its stability, lipophilicity, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H14F3N5

Molecular Weight

285.27 g/mol

IUPAC Name

N-ethyl-4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H14F3N5/c1-3-16-11-18-9(5-10(19-11)12(13,14)15)8-6-17-20(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,16,18,19)

InChI Key

VGEDOMLFMLSQOQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2)CC

Origin of Product

United States

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